N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a dichlorophenyl group, a dimethyl-oxazolyl group, and an acetamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-chloroacetamide: Shares the dichlorophenyl group but differs in the acetamide moiety.
2,4-dichlorophenylacetic acid: Contains the dichlorophenyl group but lacks the oxazolyl and acetamide groups.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its combination of dichlorophenyl, dimethyl-oxazolyl, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14Cl2N2O2 |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-8-12(9(2)20-18-8)6-14(19)17-7-10-3-4-11(15)5-13(10)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
InChI Key |
CPCAEDDGFADVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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